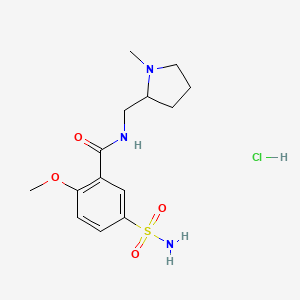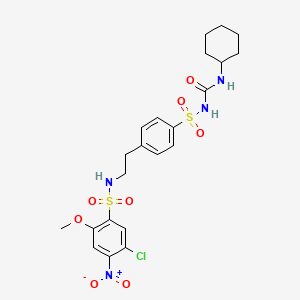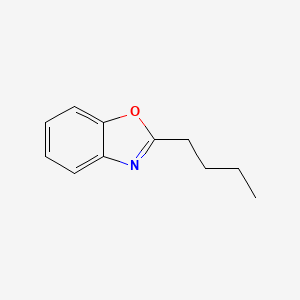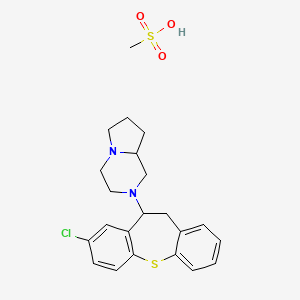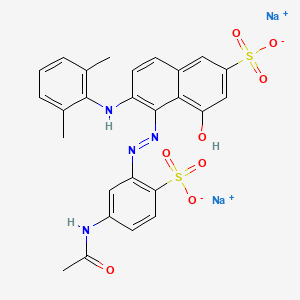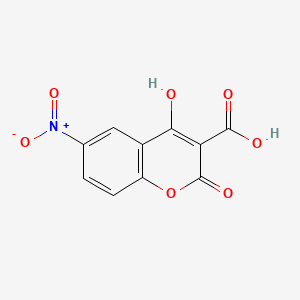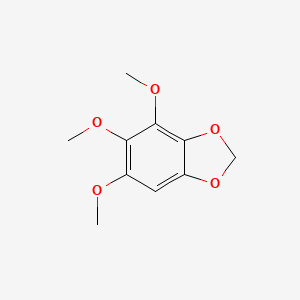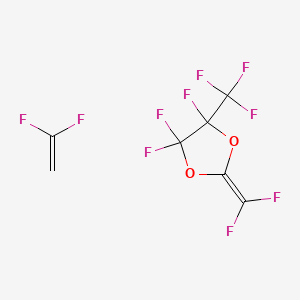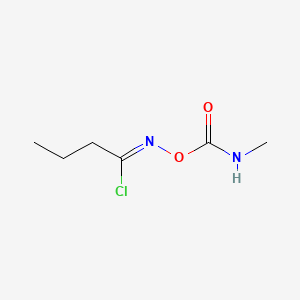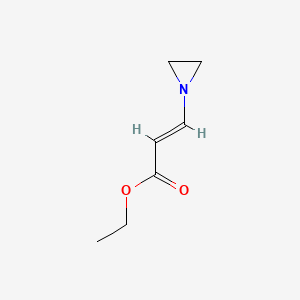
1-Aziridineacrylic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aziridineacrylic acid, ethyl ester is an organic compound with the molecular formula C7H11NO2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and acrylic acid, an unsaturated carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aziridineacrylic acid, ethyl ester can be synthesized through the reaction of aziridine with ethyl acrylate under controlled conditions. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic addition of aziridine to the double bond of ethyl acrylate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Aziridineacrylic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Acrylic acid and ethanol.
Reduction: Ethyl 3-aminopropanoate.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
1-Aziridineacrylic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-aziridineacrylic acid, ethyl ester involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound may target specific enzymes or proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
Acrylic Acid: An unsaturated carboxylic acid used in the synthesis of various derivatives.
Ethyl Acrylate: An ester of acrylic acid used in polymer production.
Uniqueness: 1-Aziridineacrylic acid, ethyl ester is unique due to the combination of the aziridine ring and the acrylic acid ester moiety
Properties
CAS No. |
50868-08-1 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl (E)-3-(aziridin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)3-4-8-5-6-8/h3-4H,2,5-6H2,1H3/b4-3+ |
InChI Key |
OICDJJATTQWQLV-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/N1CC1 |
Canonical SMILES |
CCOC(=O)C=CN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


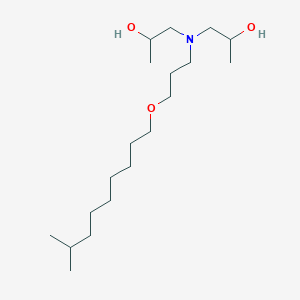


![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)
